Product packaging for CycLuc3(Cat. No.:CAS No. 1393650-60-6)

CycLuc3

Cat. No.: B606891
CAS No.: 1393650-60-6
M. Wt: 321.36
InChI Key: IJUZLBCLMBCYOZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CycLuc3 is a synthetic luciferase substrate belonging to the class of aminoluciferins designed for superior performance in bioluminescence imaging. As part of the CycLuc series, it features a fused six-membered oxazine ring, a structural modification that enhances its properties compared to native D-luciferin . This compound is formulated for researchers requiring high-sensitivity optical detection in complex biological systems. The core research value of this compound lies in its application for deep-tissue imaging. Its emission profile is red-shifted, which significantly improves tissue penetration and reduces signal scattering caused by hemoglobin and other light-absorbing molecules . This makes it an invaluable tool for in vivo tracking of biological processes such as tumor progression, gene expression, and cell migration in live animal models. This compound is intended for Research Use Only. It is not for use in diagnostic or therapeutic procedures for humans or animals. Researchers should handle the compound with appropriate safety precautions.

Properties

CAS No.

1393650-60-6

Molecular Formula

C13H11N3O3S2

Molecular Weight

321.36

IUPAC Name

(4S)-2-(7,8-Dihydro-6H-thiazolo[5,4-g][1,4]benzoxazin-2-yl)-4,5-dihydro-4-thiazolecarboxylic acid

InChI

InChI=1S/C13H11N3O3S2/c17-13(18)8-5-20-11(16-8)12-15-7-3-9-6(4-10(7)21-12)14-1-2-19-9/h3-4,8,14H,1-2,5H2,(H,17,18)/t8-/m1/s1

InChI Key

IJUZLBCLMBCYOZ-MRVPVSSYSA-N

SMILES

O=C([C@@H]1N=C(C(S2)=NC3=C2C=C4NCCOC4=C3)SC1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CycLuc3;  Cyc-Luc-3;  Cyc Luc 3; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Cycluc3

Established Synthetic Pathways for CycLuc3 and Related Aminoluciferin (B605428) Analogs

The synthesis of this compound and its analogs generally follows established routes for creating the core aminoluciferin structure. A common approach involves the construction of a 2-cyanobenzothiazole intermediate, which is then condensed with D-cysteine to form the thiazoline (B8809763) ring of the luciferin (B1168401) scaffold.

A foundational method for synthesizing aminoluciferin analogs begins with the appropriate substituted aminophenol. This starting material undergoes a series of reactions to introduce the thiazole ring and the carboxylic acid moiety. For this compound specifically, which features a fused six-membered oxazine (B8389632) ring, the synthesis is a modification of the paradigm used for CycLuc1. This involves the reaction of a suitably functionalized aminophenol derivative with 2-cyanobenzothiazole.

The general synthetic scheme can be summarized in the following key steps:

Formation of the Benzothiazole (B30560) Core: This typically involves the reaction of a substituted aniline with a source of the thiazole ring. For many aminoluciferins, this begins with a commercially available substituted aminophenol.

Introduction of the Cyano Group: A cyano group is introduced at the 2-position of the benzothiazole ring. This is a critical step as the cyano group serves as the reactive site for the subsequent condensation with cysteine.

Condensation with D-cysteine: The 2-cyanobenzothiazole intermediate is reacted with D-cysteine to form the characteristic thiazoline ring of the luciferin molecule. This step establishes the stereochemistry at the 4-position of the thiazoline ring, which is crucial for biological activity.

This pathway allows for the introduction of various functional groups on the benzothiazole ring, enabling the synthesis of a wide range of aminoluciferin analogs with diverse photophysical properties.

Development of Convergent Synthesis Methods for this compound Derivatives

In the context of this compound derivatives, a convergent approach typically involves the synthesis of a functionalized benzothiazole core and a modified thiazoline precursor. These two key intermediates are then coupled to generate the final product. This strategy allows for the late-stage introduction of diversity, facilitating the rapid exploration of structure-activity relationships.

For instance, a library of this compound derivatives with different substituents on the oxazine ring can be readily prepared by synthesizing a common 2-cyanobenzothiazole intermediate and reacting it with a series of distinct cysteine analogs. This modular approach is highly efficient for generating a diverse set of probes for screening and optimization.

Strategies for Molecular Modification and Functionalization of the this compound Scaffold

Modification of the this compound scaffold is a key strategy for tuning its bioluminescent properties and introducing new functionalities. These modifications are aimed at enhancing brightness, shifting the emission wavelength to the near-infrared (NIR) for improved tissue penetration, and enabling conjugation to biomolecules for targeted imaging.

Key strategies for the functionalization of the this compound scaffold include:

Modification of the Aminoluciferin Core: Alterations to the core structure, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact the electronic properties of the molecule and, consequently, its emission spectrum.

Fusion of Additional Rings: The creation of rigidified analogs by fusing additional rings to the benzothiazole core has been shown to produce compounds with red-shifted emission. The six-membered oxazine ring in this compound is an example of this strategy.

Introduction of Functional Groups for Bioconjugation: The incorporation of reactive functional groups, such as carboxylic acids, amines, or azides, allows for the covalent attachment of this compound to proteins, antibodies, or other targeting moieties. This enables the development of targeted bioluminescent probes for specific biological applications. For example, the carboxylic acid group on the thiazoline ring is a common site for conjugation.

These molecular modifications have led to the development of a variety of aminoluciferin analogs with tailored properties for diverse applications in bioluminescence imaging.

Purification and Isolation Techniques in Academic Synthesis of this compound

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for biological and imaging studies. The techniques employed must effectively remove starting materials, reagents, and byproducts from the final product.

Commonly used purification methods in the academic synthesis of this compound include:

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful and widely used technique for the purification of luciferin analogs. Reversed-phase HPLC, using columns such as C18, is particularly effective for separating the relatively polar luciferin molecules from nonpolar impurities. A gradient of water and an organic solvent, such as acetonitrile or methanol, often with the addition of a modifier like trifluoroacetic acid (TFA) to improve peak shape, is typically used for elution.

Recrystallization: This is a classic and effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Upon slow cooling, the pure compound crystallizes out of the solution, leaving impurities behind in the mother liquor.

Column Chromatography: Silica gel column chromatography is another common technique used to purify synthetic intermediates and final products. The choice of eluent system is optimized to achieve good separation between the desired compound and any impurities.

The purity of the final compound is typically assessed using analytical techniques such as analytical HPLC, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Molecular and Cellular Mechanisms of Action of Cycluc3

Enzymatic Reactivity and Substrate Specificity with Luciferases

CycLuc3 functions as a substrate for luciferase enzymes, particularly firefly luciferase and its mutants. acs.orgnih.gov Firefly luciferase is known for its structural plasticity and ability to accept a variety of molecules as substrates. news-medical.net The bioluminescent reaction catalyzed by firefly luciferase involves the adenylation and oxidation of the luciferin (B1168401) substrate in the presence of ATP, Mg²⁺, and oxygen, ultimately leading to the emission of light. swisslumix.comabcam.comthe-scientist.comthermofisher.com

Research has explored the substrate specificity of different luciferase variants with this compound and other synthetic aminoluciferins. While wild-type firefly luciferase can utilize a range of substrates, including D-luciferin and various synthetic analogs, mutant luciferases have been engineered to exhibit altered substrate preferences. news-medical.netnih.govgoogle.com For instance, a triple-mutant firefly luciferase (R218K, L286M, and S347A) showed significantly higher selectivity for certain synthetic luciferin substrates over D-luciferin. news-medical.net Studies have investigated how well this compound is accommodated by luciferase compared to other analogs, indicating that the structural modifications in synthetic luciferins influence their enzymatic reactivity and the resulting light output. acs.orgnih.gov

Role of this compound in Bioluminescent Oxidation Pathways

The core of bioluminescence involving luciferins and luciferases is an oxidative process. wikipedia.orgucl.ac.uk The luciferase enzyme catalyzes the oxidation of the luciferin substrate, which results in an excited-state molecule (oxyluciferin). wikipedia.org The decay of this excited state to its ground state leads to the emission of a photon of light. wikipedia.org In the case of firefly luciferase, this reaction involves the formation of an activated adenylate intermediate of the luciferin substrate before oxidation occurs. nih.gov

This compound participates in this bioluminescent oxidation pathway similarly to other luciferins. Upon interaction with luciferase and the necessary cofactors, this compound undergoes enzymatic oxidation, leading to the generation of a light-emitting product. The specific chemical steps and intermediates involved in the oxidation of this compound by luciferase are part of the broader mechanism of firefly-type bioluminescence.

Molecular Interactions Governing Bioluminescence Signal Generation with this compound

Bioluminescence signal generation is governed by the precise molecular interactions between the luciferase enzyme and its substrate, this compound, along with cofactors like ATP and Mg²⁺, and oxygen. swisslumix.comabcam.comthe-scientist.com The enzyme's active site provides a specific environment that facilitates the chemical reactions required for light emission. news-medical.net

The structural features of this compound, including its fused six-membered oxazine (B8389632) ring, influence how it binds to the luciferase active site and undergoes the catalytic process. news-medical.netacs.org Differences in the structure of synthetic luciferins, such as this compound compared to D-luciferin or other CycLuc analogs, can affect binding affinity, the efficiency of adenylation and oxidation, and ultimately the intensity and spectral properties of the emitted light. acs.orgnih.gov Molecular interactions within the enzyme-substrate complex determine the rate of the reaction and the quantum yield of the bioluminescence. promega.de

Bioluminescence resonance energy transfer (BRET) assays are a technique used to study molecular interactions in living cells, often utilizing bioluminescent proteins like luciferase as a donor. nih.govpromegaconnections.compromegaconnections.combiorxiv.org While these assays typically involve the energy transfer from a bioluminescent protein to a fluorescent acceptor, the underlying principle relies on the light generated by the luciferase-substrate reaction, which in the context of this compound would involve its oxidation by luciferase. nih.govpromegaconnections.com

Cellular Uptake and Intracellular Distribution Mechanisms of this compound in Research Models

For this compound to function as a bioluminescent substrate in cellular research models, it must be able to enter the cells and reach the intracellular compartments where the luciferase enzyme is located. The cellular uptake and intracellular distribution of small molecules like luciferins can be influenced by their physicochemical properties, such as lipophilicity, charge, and molecular size. fortunejournals.com

While specific detailed mechanisms for this compound's cellular uptake and distribution are not extensively detailed in the provided snippets, the general principles of cellular uptake for small molecules and substrates for intracellular enzymes apply. Cellular uptake can occur through various mechanisms, including passive diffusion for lipophilic molecules or active transport for others. mdpi.comnih.gov Intracellular distribution involves the movement and localization of the compound within different cellular compartments, which can impact its availability to the target enzyme. fortunejournals.commdpi.comresearchgate.netnih.gov

Research on other synthetic luciferins, such as CycLuc1, has indicated improved properties like better tissue permeability compared to D-luciferin, which allows for enhanced bioluminescence imaging in vivo. news-medical.netacs.org While not explicitly stated for this compound in the provided text, its design as a synthetic analog suggests potential modifications aimed at improving cellular delivery and performance in biological systems.

Influence of Cellular Environment on this compound Performance in vitro

The performance of this compound as a bioluminescent substrate in vitro can be significantly influenced by the cellular environment. Factors such as intracellular pH, ATP concentration, oxygen availability, and the presence of inhibiting substances can all impact the efficiency of the luciferase-catalyzed reaction. swisslumix.comabcam.comthe-scientist.comthermofisher.com

The pH of the cellular environment is known to affect the activity of luciferase enzymes and the emission wavelength of the bioluminescence. ucl.ac.uk ATP and oxygen are essential cofactors for the firefly luciferase reaction with its substrates. swisslumix.comabcam.comthe-scientist.comthermofisher.com Variations in their intracellular concentrations can therefore affect the light output.

Interactions of Cycluc3 with Luciferase Enzymes and Genetic Reporter Systems

Elucidation of CycLuc3 Interactions with Wild-Type Luciferase

This compound is classified as a synthetic aminoluciferin (B605428) analogue, featuring a six-membered oxazine (B8389632) ring structure. Wild-type firefly luciferase (from Photinus pyralis) is capable of utilizing this compound as a substrate in the bioluminescence reaction. swisslumix.comcenmed.comabcam.com While wild-type luciferase can process this compound, studies comparing the initial rate of photon flux have shown variations compared to the enzyme's natural substrate, D-luciferin. For instance, another aminoluciferin, CycLuc4, exhibited an initial rate of photon flux that was 43% of that observed with D-luciferin when catalyzed by wild-type luciferase. cenmed.comfishersci.se

A notable characteristic of the interaction between wild-type luciferase and aminoluciferins, including this compound, is the observation of burst kinetics. abcam.com This involves an initial rapid burst of light emission upon substrate addition, followed by a decay in the rate of light output. abcam.com This decay is often attributed to product inhibition, which appears to be more pronounced with certain synthetic luciferins compared to D-luciferin. cenmed.comfishersci.se Generally, D-luciferin has been reported as the most efficient substrate for purified wild-type firefly luciferase compared to some aminoluciferins like CycLuc1. abcam.com

Optimization of this compound Performance with Engineered Luciferase Mutants

To enhance the utility of synthetic luciferins like this compound, significant effort has been directed towards engineering luciferase enzymes. Mutant luciferases have been developed that exhibit improved light emission and enhanced selectivity when used with synthetic aminoluciferin substrates compared to the wild-type enzyme. abcam.com These engineered luciferases can offer advantages such as increased brightness and altered substrate preferences.

Crucially, specific mutations in the luciferase enzyme can lead to a dramatic reduction or near elimination of light output from the native D-luciferin substrate while maintaining or even improving light emission from certain aminoluciferin substrates. cenmed.comfishersci.se This differential activity forms the basis for creating orthogonal luciferase-luciferin pairs. abcam.com

The concept of orthogonal luciferase-luciferin pairs involves designing a specific mutant luciferase that preferentially reacts with a particular synthetic luciferin (B1168401) analogue, with minimal cross-reactivity with other luciferins or wild-type luciferase. abcam.com This rational design approach aims to create distinct enzyme-substrate combinations that can be used simultaneously to monitor multiple biological events independently.

The development of such orthogonal pairs often begins with the well-characterized firefly luciferase and D-luciferin system. By introducing targeted modifications into the luciferase enzyme and synthesizing chemically distinct luciferin analogues like this compound, researchers can screen for pairs that exhibit high reactivity with each other but low reactivity with non-cognate partners. This engineering allows for the resolution of different bioluminescent signals based on substrate specificity, independent of emission wavelength.

Detailed mutational analysis of the luciferase active site has been instrumental in understanding and altering substrate specificity and activity. Specific amino acid substitutions within the active site can significantly impact the enzyme's interaction with different luciferins. For example, mutations such as R218K and L286M in firefly luciferase have been shown to increase the Michaelis constant (Km) for D-luciferin, although D-luciferin can still be utilized as a substrate by these mutants. swisslumix.comcenmed.com The S347A mutation affects the binding and orientation of D-luciferin, leading to an increased Km and a reduced emission rate. swisslumix.comcenmed.comfishersci.se

A particularly effective engineered enzyme is a triple mutant firefly luciferase carrying the R218K, L286M, and S347A mutations. This triple mutant exhibits a drastically reduced ability to produce light from D-luciferin, with photon emission decreasing by over 10,000-fold compared to the wild-type enzyme. swisslumix.comcenmed.com In contrast, this triple mutant showed increased photon flux with several aminoluciferins, including CycLuc2, CycLuc7, and CycLuc11, relative to the wild-type enzyme. swisslumix.comcenmed.com CycLuc7, for instance, was identified as an optimal substrate for this triple mutant in vitro, achieving 46% of the initial rate observed with D-luciferin and wild-type luciferase. swisslumix.comcenmed.comfishersci.se The R218K mutation alone has also been shown to increase the rate of light emission from several aminoluciferins. cenmed.com

These findings suggest that mutations can alter the active site environment, affecting substrate binding affinity and orientation, thereby favoring synthetic substrates like this compound over the native D-luciferin. The triple mutant, by potentially lowering substrate affinity and disrupting interactions important for D-luciferin binding, represents a significant advancement towards developing orthogonal bioluminescent reporters that function effectively with specific aminoluciferin substrates while being largely unresponsive to the native luciferin. cenmed.com

Below is a qualitative summary of the relative performance of select luciferins with wild-type and engineered luciferases based on reported findings:

SubstrateLuciferase (Wild-Type)Luciferase (R218K, L286M, S347A Mutant)Notes
D-luciferinHigh activityVery low activity (>10,000x reduction)Native substrate for WT. swisslumix.comcenmed.comabcam.com Activity significantly reduced in mutant. swisslumix.comcenmed.com
This compoundSubstrateActivity likely increased/maintainedAs an aminoluciferin, behaves similarly to others in its class. swisslumix.comcenmed.comfishersci.se
CycLuc7SubstrateOptimal substrate (46% of D-luciferin with WT initial rate)Example of an aminoluciferin performing well with the triple mutant. swisslumix.comcenmed.comfishersci.se
Aminoluciferins (General)Substrates, prone to product inhibitionActivity often increased/maintained, reduced product inhibitionA class of synthetic substrates including this compound. cenmed.comabcam.comfishersci.se

Note: Specific quantitative data for this compound directly compared to D-luciferin with wild-type and various mutants was not explicitly detailed in the provided sources, but its behavior is understood within the context of studies on related aminoluciferin analogues.

This compound in Genetic Reporter Assays for Gene Expression Studies

Luciferase enzymes, in conjunction with appropriate substrates like this compound, are widely employed in genetic reporter assays. In these assays, the luciferase gene is used as a reporter, linked to a specific genetic regulatory element of interest. The expression level of the luciferase reporter gene is then monitored by quantifying the enzymatic activity of the resulting luciferase protein in the presence of its substrate, such as this compound. The amount of light produced is directly proportional to the amount of functional luciferase protein present, which in turn reflects the activity of the regulatory element being studied. The absence of endogenous luciferase activity in mammalian cells makes this system highly sensitive for detecting even low levels of gene expression.

Luciferase reporter assays are powerful tools for investigating both transcriptional and post-transcriptional gene regulation. To study transcriptional regulation, the promoter or enhancer sequence of a gene of interest is cloned upstream of the luciferase reporter gene in an expression vector. Changes in the activity of this regulatory sequence, induced by various factors or experimental conditions, lead to corresponding changes in the transcription rate of the luciferase gene, which are then quantified by measuring luciferase activity using a substrate like this compound.

Beyond transcription, luciferase reporters can also be designed to study post-transcriptional regulatory mechanisms. This can involve cloning sequences known to affect mRNA stability, translation, or the action of microRNAs (miRNAs), such as 3' untranslated regions (UTRs), downstream of the luciferase coding sequence. By monitoring changes in luciferase expression or activity, researchers can gain insights into how these post-transcriptional elements influence the fate and expression levels of the reporter mRNA and protein. While the general application of luciferase reporters in these studies is well-established, the specific use of this compound as the detection substrate would be integral to the assay when a compatible luciferase is employed.

Luciferase can be genetically fused to a protein of interest to create a chimeric protein. This allows the luciferase enzyme to serve as a reporter for the expression levels, cellular localization, or stability of the fused protein. By measuring the luciferase activity of the fusion protein using a substrate like this compound, researchers can indirectly quantify the amount of the target protein present in cells or tissues.

Mechanisms of Enhanced Light Output and Sustained Bioluminescence with this compound

Enhanced light output and sustained bioluminescence are desirable characteristics for in vivo imaging and other long-term bioluminescence applications. While the provided search results primarily discuss CycLuc1 in the context of enhanced and sustained light output, they do offer insights into factors influencing these properties which can be extrapolated to this compound as a related analog.

One factor contributing to enhanced light output with synthetic luciferins can be improved substrate access, including affinity for the luciferase and cell permeability. acs.org CycLuc1, for instance, has shown superior properties in vivo compared to D-luciferin, leading to more intense and persistent light output with less substrate required for imaging. news-medical.net This superiority is attributed, in part, to better tissue distribution and the ability to cross barriers like the blood-brain barrier, which D-luciferin has difficulty with. news-medical.netmayo.edunih.gov A more sustained systemic circulation time (longer half-life) of the analog can also contribute to a superior imaging outcome. nih.gov

Another potential mechanism relates to the emission wavelength. While not explicitly stated for this compound's contribution to enhanced total light output, red-shifted emission wavelengths, such as those observed with some aminoluciferins including CycLuc6 and CycLuc10, can lead to improved signal detection in deeper tissues due to reduced absorption and scattering by biological molecules like hemoglobin and melanin. nih.govacs.org this compound and other cyclic aminoluciferin derivatives have been shown to extend bioluminescence emission to longer wavelengths compared to some other analogs. researchgate.net

Sustained bioluminescence can be influenced by factors such as substrate availability over time and reduced product inhibition of the luciferase enzyme. While specific data on this compound's effect on sustained bioluminescence is limited in the provided snippets, studies with other analogs and mutant luciferases suggest that altered substrate affinity can impact the rate of photon emission. For example, a triple-mutant luciferase with lower affinity for its substrates compared to the wild-type enzyme showed improved signal from certain synthetic luciferins in lysed cells due to lessened product inhibition. acs.org

Comparative Analysis of this compound with Other Luciferin Analogs and D-Luciferin

This compound is one of several synthetic aminoluciferin analogs that have been developed to overcome some limitations of D-luciferin, particularly in in vivo applications. news-medical.netresearchgate.net D-luciferin, the natural substrate for firefly luciferase, has limitations including low tissue permeability and poor affinity for luciferase in some contexts, and it does not efficiently cross the blood-brain barrier. news-medical.net

This compound, along with CycLuc4, are described as luciferin analogues containing a six-membered oxazine ring, synthesized through a modification of the CycLuc1 synthesis paradigm. acs.orgacs.org CycLuc1, which has a fused five-membered indoline (B122111) ring, has demonstrated superior in vivo properties compared to D-luciferin, including more intense and persistent light output and better tissue penetration, including across the blood-brain barrier. news-medical.netmayo.edunih.gov While direct comparative data on this compound's performance against D-luciferin in all aspects is not extensively detailed in the provided snippets, its classification as a cyclic aminoluciferin analog suggests it was developed with similar goals of improving upon D-luciferin's characteristics.

The aminoluciferin analogs, including this compound, generally exhibit red-shifted peak emission wavelengths in vitro compared to D-luciferin. acs.orgacs.org This red-shift can be advantageous for imaging in live organisms due to better tissue penetration of longer wavelengths. ucl.ac.ukmdpi.com While all tested aminoluciferins showed greater relative photon flux in the near-infrared range than D-luciferin when measured through a specific filter, only some, like CycLuc10 and CycLuc12, consistently translated this into higher total near-IR photon flux in live cells under different dose conditions compared to D-luciferin. acs.org

Studies have also explored the interaction of these analogs with mutant luciferases. For instance, transfection of cells with a specific mutant luciferase (R218K) improved the relative photon flux from synthetic luciferins compared to D-luciferin. acs.orgacs.org Another triple-mutant luciferase showed significant selectivity for certain synthetic luciferins, including CycLuc7, over D-luciferin, effectively eliminating light output from D-luciferin while retaining or improving emission from the synthetic substrates. news-medical.netacs.org While this compound is mentioned in the context of these panels of analogs, specific detailed comparisons of its performance with mutant luciferases or in various in vivo models are not provided in these snippets.

The development of synthetic luciferins like this compound expands the options for bioluminescence applications, offering potential advantages in terms of light output intensity, duration, and spectral properties compared to D-luciferin. news-medical.netresearchgate.netucl.ac.uk

Comparative Bioluminescence Properties (Illustrative based on available data for analogs):

SubstrateRing StructurePeak Emission Wavelength (in vitro)In Vivo Tissue PenetrationSustained SignalNotes
D-LuciferinThiazole/Benzothiazole (B30560)~560 nm (Green-Yellow)LimitedModerateNatural substrate, widely used. nih.gov
CycLuc1Fused 5-membered indolineRed-shifted from D-luciferinImprovedImprovedSuperior in vivo properties reported. news-medical.netmayo.edunih.gov
This compoundFused 6-membered oxazineRed-shifted from D-luciferinNot explicitly detailedNot explicitly detailedPart of a series of cyclic analogs. acs.orgnews-medical.netacs.org
CycLuc6Contains dihydroquinoline636 nmNot explicitly detailedNot explicitly detailedStrongly red-shifted emission. acs.orgacs.org
CycLuc10Contains dihydroquinoline642 nmNot explicitly detailedNot explicitly detailedEven more red-shifted emission. acs.orgacs.org

Advanced Research Applications of Cycluc3 in Cellular and Pre Clinical Models

Applications in High-Sensitivity Cellular Imaging Research

The firefly luciferase (Fluc)/luciferin (B1168401) system is a cornerstone of bioluminescent imaging, serving as a sensor to visualize biological processes. nih.gov The development of novel luciferin substrates like CycLuc3 has expanded the capabilities of this system, providing researchers with tools for more sensitive and detailed cellular analysis. nih.govrevvity.com

Live Cell Imaging Modalities Utilizing this compound

Live cell imaging allows for the real-time examination of dynamic cellular events. scintica.com The use of this compound in conjunction with luciferase reporters enables the visualization of various cellular behaviors, including cell division, migration, and signaling. scintica.com This is particularly valuable in fields such as cancer research, neuroscience, and developmental biology. scintica.com

Recent advancements in microscopy, such as lattice light sheet technology and spinning disc confocal microscopy, minimize phototoxicity, allowing for extended observation of live cells from hours to days. biocompare.com These gentle imaging techniques, combined with the bright signal of this compound, facilitate detailed studies of cellular dynamics. biocompare.com For instance, researchers can track the movement of fluorescently labeled cancer cells to study migration and metastasis longitudinally. oatext.com The integration of advanced imaging systems with powerful analysis software allows for reproducible and meaningful data acquisition from live cell imaging experiments. moleculardevices.com

Spatiotemporal Monitoring of Cellular Processes with this compound

Understanding the precise timing and location of cellular events is crucial for deciphering complex biological systems. nih.govdfg.de this compound, with its enhanced signal output, is well-suited for the spatiotemporal monitoring of cellular processes. nih.govnih.gov This involves tracking the dynamic changes in the concentration and activity of signaling molecules over time and within specific subcellular compartments. nih.gov

Genetically encoded biosensors, often based on luciferase, allow for the real-time visualization of these dynamics. nih.gov For example, the regulation of the GTPase Cdc42, a key protein in cell polarization, can be studied by monitoring its activity at specific locations within the cell over time. plos.org This provides insights into how cells control essential processes like migration and proliferation. plos.org The ability to induce and observe cellular events with temporal control, for instance through inducible expression systems, further enhances the utility of this compound in dissecting these complex signaling networks. biorxiv.org

Utility of this compound in Pre-clinical Bioluminescence Imaging (BLI)

In vivo bioluminescence imaging (BLI) is a powerful, non-invasive technique that allows for the real-time monitoring of cellular and molecular processes in living animals. nih.govpromega.com This method has been widely adopted in pre-clinical research due to its high sensitivity and the ability to perform longitudinal studies in the same animal, reducing inter-animal variability. nih.govinnoserlaboratories.comlabcorp.com The development of synthetic luciferin analogs like CycLuc1 and other novel substrates has led to brighter signals and improved imaging outcomes compared to the natural substrate, D-luciferin. nih.gov

In Vivo Bioluminescence Studies in Non-Human Animal Models

Small animal models, particularly mice, are frequently used in optical imaging experiments to study human-relevant biological processes. nih.gov BLI in these models involves engineering cells to express a luciferase enzyme. innoserlaboratories.comlabcorp.com When a luciferin substrate is administered, the luciferase-expressing cells emit light, which can be detected and quantified by a sensitive camera. labcorp.comrevvity.com This allows researchers to track the location and number of tagged cells over time. nih.govnih.gov

This technique is extensively used in oncology research to monitor tumor growth and metastasis. nih.govpromega.cominnoserlaboratories.com By using luciferase-tagged cancer cells, researchers can visualize tumor progression and evaluate the efficacy of various cancer therapies in real-time. nih.govlabcorp.com Beyond cancer, BLI is employed to track the behavior of stem cells, monitor immune cell responses in various diseases, and study the dynamics of infectious diseases by using bioluminescent bacteria or viruses. nih.govpromega.comnih.gov

Application AreaSpecific UseAnimal ModelKey Findings/AdvantagesReferences
OncologyMonitoring tumor growth and metastasisMiceNon-invasive, longitudinal tracking of tumor burden and response to therapy. nih.gov, promega.com, innoserlaboratories.com
Stem Cell BiologyTracking stem cell behavior and engraftmentMiceVisualization of stem cell trafficking and integration into tissues. nih.gov
ImmunologyMonitoring immune cell responsesMiceObserving immune cell activity in various disease models. nih.gov
Infectious DiseaseTracking bacterial or viral infectionsMice, GerbilsReal-time monitoring of the spread and localization of pathogens. nih.gov, promega.com

Development of this compound for Deep Tissue Imaging

A significant challenge in optical imaging is the scattering and absorption of light by biological tissues, which can limit imaging depth. nih.govkorea.ac.kr The development of novel luciferin substrates that produce brighter and longer-wavelength light, such as derivatives of aminoluciferins, aims to overcome this limitation. nih.gov These properties allow for enhanced light penetration through tissue, enabling the imaging of deeper biological processes. nih.gov

For instance, N-cyclobutylaminoluciferin (cybLuc), a compound related to the CycLuc family, has demonstrated high light emission and long duration, making it effective for deep tissue imaging, such as diagnosing cerebral tumors in rodent models. nih.gov Research is ongoing to develop advanced imaging techniques, such as computational adaptive optics and acousto-optical tomography, to further improve resolution and imaging depth in thick tissues. sciety.orgipic.ie These advancements, combined with bright substrates like this compound, hold promise for visualizing cellular and molecular events deep within living organisms. korea.ac.krbiorxiv.org

Imaging of Specific Biological Events in Animal Models using this compound

The versatility of BLI with advanced substrates like this compound allows for the visualization of a wide array of specific biological events in animal models. nih.govpromega.com By linking luciferase expression to specific genes or cellular processes, researchers can non-invasively monitor these events in real-time. nih.gov

Employment of this compound in High-Throughput Screening for Academic Research

High-throughput screening (HTS) represents a cornerstone of modern drug discovery and biological research, enabling the rapid, automated testing of vast libraries of chemical compounds to identify molecules that modulate a specific biological target or pathway. bmglabtech.comresearchgate.net The methodology leverages robotics, liquid handling devices, and sensitive detection systems to assess thousands to millions of candidates efficiently. bmglabtech.com Within this framework, bioluminescent reporter gene assays are frequently employed due to their exceptional sensitivity, wide dynamic range, and suitability for automation in microplate formats. revvity.comindigobiosciences.com These assays typically use a luciferase enzyme, which generates a quantifiable light signal in the presence of its substrate, to report on the activity of a specific gene or cellular process. indigobiosciences.com

The primary objective of HTS is to identify "hits"—compounds that produce the desired effect—which can then be selected for further optimization in the drug discovery pipeline. bmglabtech.com The choice of reporter system is critical to the success of an HTS campaign, with ideal reagents providing bright, stable signals to maximize the signal-to-background ratio and ensure robust, reproducible results. revvity.compromega.de Luciferase-based HTS has been successfully used in academic research to identify small-molecule inhibitors for various therapeutic targets, including complex disease mechanisms like the repeat-associated non-AUG (RAN) translation involved in neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS). nih.gov

While specific, published HTS campaigns employing this compound are not extensively documented, its characteristics as a synthetic aminoluciferin (B605428) make it a promising tool for such applications. This compound was rationally designed as a luciferin analog featuring a six-membered oxazine (B8389632) ring to create a more rigid structure compared to earlier aminoluciferins. acs.org The enhanced properties of related aminoluciferins, such as CycLuc1, which yields significantly brighter signals in vivo and in cells with less substrate than the conventional D-luciferin, highlight the potential advantages for HTS. acs.org Such improvements in signal intensity and substrate efficiency can lead to more sensitive and cost-effective screening assays. The development of optimized luciferins is a key strategy for enhancing the power of HTS to uncover novel lead compounds for academic and pharmaceutical research. researchgate.net

FeatureConventional D-luciferinPotential Advantage of this compound for HTS
Signal Intensity Standard brightness, may be limiting for weak promoters or low-level expression. yeasenbio.comSynthetic aminoluciferins are designed for enhanced photon flux, potentially leading to higher sensitivity and better Z' values in screening assays. revvity.comacs.org
Substrate Requirement Higher concentrations are often required for robust signal in vivo and in vitro. acs.orgRelated aminoluciferins show efficacy at 20–200-fold lower concentrations than D-luciferin, which could significantly reduce screening costs. acs.org
Signal Stability Signal kinetics can vary, with some assay formats producing a "flash" of light that requires immediate detection. promega.deEngineered luciferin/luciferase pairs can provide "glow" signals with longer half-lives, offering greater flexibility for batch processing in HTS. revvity.compromega.de
Multiplexing Potential Limited by the single substrate-enzyme interaction.The unique structure of this compound allows for the potential development of orthogonal luciferases, enabling more complex, multi-target screening assays. google.com

Integration of this compound into Multi-Modal Imaging and Reporter Platforms

Bioluminescence imaging (BLI) is a highly sensitive, non-invasive modality widely used in preclinical research to visualize and track cellular and molecular processes within a living organism in real time. revvity.compromega.ca The technique relies on a luciferase enzyme expressed by the target cells, which emits detectable light upon oxidation of a luciferin substrate. promega.ca this compound is a synthetic aminoluciferin analog designed to produce red-shifted light, a property that is highly advantageous for in vivo imaging because longer wavelengths of light penetrate tissues more effectively, enabling deeper and clearer imaging. acs.orgucl.ac.uk

The power of BLI can be significantly enhanced by integrating it into multi-modal imaging platforms, which combine two or more imaging techniques to provide a more comprehensive understanding of biological systems. mdpi.com For example, BLI using this compound can provide crucial functional data on tumor metabolism or gene expression, which can be co-registered with anatomical data from Magnetic Resonance Imaging (MRI) or Computed Tomography (CT). researchgate.netnih.gov This fusion of functional and structural information allows researchers to precisely locate biological activity within the anatomical context of the animal, leading to more accurate assessments of disease progression and therapeutic response. nih.gov

In addition to imaging, this compound has significant applications in advanced reporter gene platforms. Reporter gene assays are fundamental tools for studying gene expression. thermofisher.com Dual-luciferase reporter systems, which typically use firefly luciferase as the experimental reporter and Renilla luciferase as an internal control, are a gold standard for obtaining accurate and normalized gene expression data. yeasenbio.compromega.com The development of synthetic luciferins like this compound opens the door to creating more sophisticated multi-reporter systems. A key innovation is the development of orthogonal luciferin-luciferase pairs. google.com Researchers have successfully engineered mutant firefly luciferases that preferentially utilize specific aminoluciferin analogs over the natural D-luciferin. google.com This selectivity makes it possible to design multiplexed assays where two distinct reporter constructs in the same cells can be measured independently by administering the corresponding specific luciferin. The integration of this compound into such platforms would allow for the simultaneous monitoring of two different cellular pathways or events, providing a deeper insight into complex biological networks. acs.orggoogle.com

PlatformRole of this compoundResearch Application
Multi-Modal Imaging (e.g., BLI-MRI) Provides functional/metabolic data via bioluminescence. revvity.comOverlaying the BLI signal from a this compound-activated tumor onto an MRI scan to correlate tumor viability with its precise anatomical location and size. nih.gov
Dual-Reporter Gene Assays Enables development of orthogonal reporter systems with mutant luciferases. google.comSimultaneously measuring the activity of a target promoter (via this compound and a mutant luciferase) and a control promoter (via D-luciferin and wild-type luciferase) in the same cell sample for highly accurate, multiplexed analysis. google.compromega.com
BRET-Based Probes Can act as the bioluminescent donor in Bioluminescence Resonance Energy Transfer (BRET) systems. ucl.ac.ukLinking this compound to a fluorescent acceptor to create BRET-based sensors that report on specific molecular interactions or enzymatic activities with near-infrared emission. ucl.ac.uk
Preclinical Cancer Models Serves as a substrate for tracking luciferase-expressing cancer cells in vivo. nih.govLongitudinal monitoring of tumor growth and metastasis in small animal models to evaluate the efficacy of novel cancer therapies. revvity.comnih.gov

Structure Activity Relationship Studies Sar and Rational Design Principles of Cycluc3

Correlating Structural Features of CycLuc3 with Bioluminescent Properties

The bioluminescent properties of this compound are intrinsically linked to its unique chemical architecture. The specific arrangement of its constituent rings and functional groups dictates how it interacts with luciferase and the subsequent light-emitting reaction.

Influence of Oxazine (B8389632) Ring and Other Structural Moieties on Emission Wavelength and Intensity

This compound is part of a series of synthetic aminoluciferins characterized by fused ring systems. acs.org Unlike its predecessors, CycLuc1 and CycLuc2, which contain five-membered indoline (B122111) rings, this compound possesses a six-membered oxazine ring. acs.orgnews-medical.net This structural modification is a key determinant of its bioluminescent profile. The fusion of the six-membered oxazine ring contributes to a rigid and planar structure, which influences the electronic distribution of the molecule upon excitation and thereby affects the emission wavelength. acs.org

The emission wavelength of aminoluciferins, including this compound, is strongly correlated with the photophysical properties of the luciferin (B1168401) itself. acs.org The bioluminescence is typically red-shifted by 50–75 nm compared to the substrate's fluorescence in phosphate-buffered saline. acs.org This shift is expected as the oxyluciferin emitter, formed during the luciferase-catalyzed reaction, has increased conjugation compared to the luciferin substrate. acs.org For instance, the family of aminoluciferins to which this compound belongs exhibits peak bioluminescence emissions ranging from 594 to 642 nm. acs.org

The intensity of the bioluminescent signal is another critical parameter. While this compound and its analogs were designed to explore the effects of ring fusion on bioluminescence, other analogs like CycLuc5 and CycLuc6 were specifically engineered for longer wavelength emissions. acs.orgnews-medical.net These latter compounds incorporate a 2,2,4-trimethyl-dihydroquinoline scaffold, a moiety known to red-shift the emission of various fluorophores. acs.orgnews-medical.net This demonstrates a clear strategy of using specific structural motifs to modulate light output and wavelength.

Impact of Substituents on Luciferase Affinity and Turnover Rate for this compound

The affinity of a luciferin analog for the luciferase enzyme and the subsequent turnover rate are crucial for producing a bright and sustained signal. While specific quantitative data on the affinity (Km or KD) and turnover rate (kcat) for this compound with wild-type luciferase are not extensively detailed in the provided context, general principles from related analogs offer valuable insights.

The structure of the luciferin analog directly influences its interaction with the enzyme's active site. The firefly luciferase active site has a degree of plasticity, allowing it to accommodate a variety of substrates. news-medical.net However, modifications to the luciferin structure can significantly alter binding affinity and the efficiency of the enzymatic reaction. For example, the affinity of firefly luciferase for its natural substrate, D-luciferin, is in the range of 7.2–15 µM. plos.org For synthetic analogs, this affinity can be modulated.

Furthermore, mutations in the luciferase enzyme can selectively enhance the performance of certain synthetic luciferins. For example, the R218K mutant of luciferase has been shown to increase the rate of light emission from various aminoluciferins, including those structurally related to this compound. acs.org This suggests that the substituent pattern of the luciferin analog plays a critical role in its interaction with specific residues within the luciferase active site.

Exploration of this compound Analogs for Tunable Bioluminescence Characteristics

The development of this compound was part of a broader exploration of aminoluciferin (B605428) analogs aimed at creating a palette of bioluminescent probes with tunable properties. acs.org The goal is to produce probes with a range of emission wavelengths and intensities to suit different in vivo imaging needs, particularly in the near-infrared (NIR) window where tissue penetration is optimal. ucl.ac.uk

Researchers have synthesized a series of CycLuc analogs (this compound-CycLuc10) by varying the fused ring systems and substituents. ucl.ac.uk This systematic approach allows for the fine-tuning of bioluminescent characteristics. For example, CycLuc6, with its 2,2,4-trimethyl-dihydroquinoline scaffold, produces a strongly red-shifted bioluminescence at 636 nm. acs.org Even more impressively, CycLuc10 achieves an even more red-shifted peak at 642 nm. acs.org These findings underscore the principle that strategic structural modifications can predictably alter the emission wavelength.

The following table summarizes the peak emission wavelengths of selected CycLuc analogs with wild-type (WT) luciferase, illustrating the effect of structural changes on the bioluminescent output.

CompoundPeak Emission Wavelength (nm)Key Structural Feature
This compoundNot specified in contextFused six-membered oxazine ring
CycLuc66362,2,4-trimethyl-dihydroquinoline scaffold
CycLuc10642Not specified in context

Data sourced from J. Am. Chem. Soc. 2014, 136, 13277–13282. acs.org

This exploration of analogs is a classic example of structure-activity relationship studies, where systematic chemical changes are correlated with functional outcomes to develop improved molecular tools. ucl.ac.uk The ultimate aim is to balance emission wavelength and light output intensity, as longer wavelengths often come with weaker signals. ucl.ac.uk

Pharmacophore Analysis and Design Principles for this compound-like Probes

Pharmacophore modeling is a cornerstone of rational drug and probe design. patsnap.com It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a biological target and elicit a specific response. patsnap.comijpsonline.com

For this compound-like probes, a pharmacophore model would define the key structural attributes required for efficient binding to the luciferase active site and subsequent bioluminescence. nih.gov While a specific, detailed pharmacophore model for this compound is not provided, the principles of its design can be inferred. The core benzothiazole (B30560) ring system, the thiazoline (B8809763) ring with the carboxylic acid group, and the fused oxazine ring are all critical features. ucl.ac.uk The spatial relationship between these components is paramount for proper orientation within the enzyme's binding pocket.

The design principles for new probes based on this pharmacophore would involve:

Maintaining the core scaffold: The fundamental benzothiazole-thiazoline structure is essential for recognition by luciferase.

Modifying peripheral groups: Substituents on the fused ring system can be altered to fine-tune properties like emission wavelength and cell permeability without disrupting the core binding interactions. ucl.ac.uk

Computational modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict how new analogs will bind to luciferase and what their photophysical properties will be. ijrpr.com

This rational design approach, guided by pharmacophore principles, accelerates the development of novel probes with desired characteristics, moving beyond trial-and-error synthesis. nih.govdicp.ac.cn

Strategies for Enhancing Cell Permeability and Bioavailability of this compound Analogs for Research

A significant challenge in the development of in vivo probes is ensuring they can effectively cross cell membranes to reach their intracellular targets. anserpress.orgmdpi.com For this compound and its analogs, enhancing cell permeability and bioavailability is crucial for their practical application in living subjects.

Several strategies are employed to improve these properties:

Lipophilicity Modulation: Increasing the lipophilicity (fat-solubility) of a molecule can enhance its ability to cross the lipid bilayer of cell membranes. dicp.ac.cn This can be achieved by adding bulky, lipophilic groups. For example, the 2,2,4-trimethyl-dihydroquinoline moiety in CycLuc5 and CycLuc6 not only red-shifts the emission but also increases their lipophilicity. acs.org

Esterification: The carboxylic acid group on the luciferin core is often esterified to create a more membrane-permeable prodrug. ucl.ac.uk Once inside the cell, native esterases hydrolyze the ester, releasing the active luciferin. ucl.ac.uk

Use of Transporters: Another approach is to design analogs that can be recognized and transported into cells by endogenous uptake mechanisms. gardp.org

Formulation with Carriers: Encapsulating the probes within delivery vehicles like cyclodextrins or nanoparticles can improve their solubility and ability to cross membranes. mdpi.com Cyclodextrins, for instance, have been shown to increase the permeability of liposomal membranes. mdpi.com

Computational and Theoretical Investigations of Cycluc3

Molecular Docking and Dynamics Simulations of CycLuc3-Luciferase Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between molecules, such as a small molecule ligand like this compound and a protein like luciferase. Molecular docking predicts the preferred binding orientation(s) of a ligand to a receptor, providing insights into potential binding modes and affinities. biorxiv.orgchemscene.com MD simulations extend this by simulating the time-dependent behavior of the molecular system, allowing for the exploration of conformational changes, flexibility, and the stability of the ligand-protein complex over time.

These methods are valuable for understanding how luciferin (B1168401) analogs bind to the active site of luciferase, identifying key residues involved in the interaction, and evaluating the strength and stability of the resulting complex. biorxiv.org Computational studies, including molecular docking, have been applied to investigate the interactions of various compounds, such as isoflavonoids and other luciferin analogs, with luciferase. biorxiv.org Such simulations can help elucidate the factors that influence substrate specificity and the efficiency of the bioluminescent reaction. While molecular docking and dynamics simulations are pertinent to studying this compound's interaction with luciferase, specific detailed research findings or data tables from these types of studies focused solely on this compound were not available in the provided information.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties Related to this compound

Quantum chemical calculations, rooted in quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These calculations can provide detailed information about molecular orbitals, charge distribution, and energy levels, which are fundamental to understanding a molecule's reactivity and spectroscopic characteristics. Methods such as Density Functional Theory (DFT) are commonly used to compute properties like absorption and emission spectra, vibrational frequencies, and molecular geometries.

For bioluminescent molecules like this compound, quantum chemical calculations can help predict and interpret spectroscopic properties, such as the wavelength of emitted light. The electronic structure of the molecule and its excited states play a crucial role in the bioluminescence mechanism. While quantum chemical calculations are a standard approach for characterizing the electronic and spectroscopic features of organic molecules including luciferin analogs, specific results of such calculations applied directly to this compound for its electronic structure or spectroscopic properties were not detailed in the provided information.

In Silico Prediction of this compound Analog Performance and Optimization

In silico prediction methods utilize computational models to forecast the properties and performance of chemical compounds. These methods are widely applied in chemical research and development, including the design and optimization of new molecules with desired characteristics. For luciferin analogs such as this compound, in silico approaches can be used to predict various performance indicators, potentially including factors relevant to their activity as substrates for luciferase or their pharmacokinetic properties.

Computational tools can aid in the design of new analogs by predicting how structural modifications might impact properties like emission wavelength, enzyme binding affinity, or cellular permeability. This allows for the virtual screening and prioritization of potential candidates before experimental synthesis and testing, streamlining the optimization process. While the principles of in silico prediction and analog optimization are applicable to the development of improved luciferin substrates, specific detailed research findings or data tables focusing on the in silico prediction or optimization of this compound or its direct analogs were not available in the provided information.

Development of Computational Models for Bioluminescence Kinetics Involving this compound

Computational models can be developed to simulate and analyze the kinetics of biochemical reactions, including the bioluminescence reaction catalyzed by luciferase with substrates like this compound. These models can incorporate factors such as substrate and enzyme concentrations, reaction rates, and product formation to describe the temporal dynamics of light emission. Kinetic modeling helps in understanding the underlying mechanisms of the reaction and can be used to predict how changes in experimental conditions or substrate properties might affect the bioluminescent signal.

Models based on enzyme kinetics, such as Michaelis-Menten kinetics, are often used to describe the rate of substrate conversion by an enzyme. More complex computational models, potentially incorporating molecular dynamics insights, could provide a more detailed picture of the reaction pathway and the influence of molecular interactions on the kinetic parameters. While computational models for bioluminescence kinetics are a relevant area of study, particularly concerning substrates like this compound, specific detailed information on the development or application of such models specifically for this compound's bioluminescence kinetics was not available in the provided information.

Analytical Methodologies for the Detection and Characterization of Cycluc3 in Research

Spectroscopic Techniques for Analyzing CycLuc3 and its Bioluminescent Emissions

Spectroscopic techniques play a vital role in analyzing chemical compounds by studying their interaction with electromagnetic radiation. For this compound, particularly in the context of its bioluminescent properties, spectroscopy is essential for characterizing the emitted light. Bioluminescence is a natural phenomenon where chemical energy is converted into light through an enzymatic reaction, typically involving a luciferase enzyme and a luciferin (B1168401) substrate. nih.govnih.gov this compound is a synthetic luciferin analog. Analyzing the spectrum of the emitted light provides information about the reaction's efficiency and the characteristics of the excited state species.

Spectroscopic analysis of bioluminescent emissions involves measuring the intensity of light at different wavelengths. This can determine the emission maximum (λmax) and the shape of the spectrum, which are indicative of the specific bioluminescent reaction and its environment. frontiersin.org High-sensitivity cameras and instruments like the IVIS Lumina are used to detect the photons emitted in vivo or in vitro. cnrs.fr While the search results discuss bioluminescence spectroscopy in general and for other luciferins, specific detailed research findings on the spectroscopic analysis solely of this compound's bioluminescent emissions were not extensively detailed in the provided snippets. However, the principles of bioluminescence spectroscopy, including determining λmax and spectral shape, would be applicable to this compound. frontiersin.org

Chromatographic Methods for Separation and Identification of this compound in Research Samples

Chromatographic methods are separation techniques used to isolate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. mdpi.comnih.gov These techniques are indispensable for purifying and identifying this compound within complex research samples, which may contain various other molecules. Different chromatographic approaches, such as Liquid Chromatography (LC) and Gas Chromatography (GC), are coupled with detectors like Mass Spectrometry (MS) for comprehensive analysis. mdpi.comnih.govlongdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the detection and identification power of MS. measurlabs.comthermofisher.com LC is particularly well-suited for separating non-volatile or thermally labile compounds, which may include luciferin analogs like this compound. thermofisher.com The LC component separates the sample's components based on their interaction with a liquid mobile phase and a stationary phase. thermofisher.com The separated components then enter the mass spectrometer, which measures their mass-to-charge ratio (m/z). technologynetworks.com

LC-MS is widely used for the analysis of various molecules in complex matrices, including biological samples. measurlabs.comthermofisher.comnih.govchromatographyonline.com It offers high sensitivity and can identify and quantify multiple compounds in a single run. measurlabs.comnih.govnih.gov The mass spectrometer provides structural information, aiding in the confirmation of this compound's identity. While the provided search results discuss LC-MS extensively for various applications and compounds, specific detailed research findings on LC-MS analysis solely of this compound were not prominently featured. However, the principles and advantages of LC-MS, such as its ability to handle non-volatile compounds and provide structural information, make it a suitable technique for this compound analysis in research. measurlabs.comthermofisher.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique that couples GC with MS. technologynetworks.comsciensage.info GC is typically used for separating volatile or semi-volatile compounds that can be vaporized without degradation. technologynetworks.comsciensage.info The separated compounds are then detected and identified by the mass spectrometer. technologynetworks.comsciensage.info GC-MS is widely applied in various fields for identifying and quantifying volatile and semi-volatile compounds, including in forensic, environmental, and food analysis. technologynetworks.comsciensage.infobiomedpharmajournal.orgimpactfactor.orgresearchgate.net

Given that this compound is a luciferin analog, its volatility might be limited, potentially making GC-MS less directly applicable compared to LC-MS unless derivatization is employed to increase its volatility. The search results discuss GC-MS for analyzing various organic compounds, including those in plant extracts and biological samples. sciensage.infobiomedpharmajournal.orgimpactfactor.orgresearchgate.net However, no specific detailed research findings on GC-MS analysis solely of this compound were found in the provided snippets. While GC-MS is a powerful analytical tool for volatile compounds, its direct applicability to this compound would depend on the compound's physical properties or the use of appropriate sample preparation techniques like derivatization.

Development and Validation of Assays for this compound Quantification in Biological Matrices for Research Purposes

Quantifying this compound accurately in biological matrices is crucial for research investigating its distribution, metabolism, and activity in biological systems. This requires the development and validation of specific analytical assays. The process involves selecting an appropriate analytical technique, optimizing sample preparation procedures to minimize matrix effects, and validating the assay's performance characteristics such as sensitivity, accuracy, precision, and linearity. researchgate.netbataviabiosciences.compharmafocuseurope.comrevvity.com

Biological matrices, such as plasma, serum, urine, or tissue extracts, are complex and can interfere with the detection and quantification of the analyte (matrix effects). researchgate.netbataviabiosciences.comrevvity.com Therefore, sample preparation methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction are often necessary to isolate this compound from the matrix components. researchgate.net Assay validation ensures that the method is reliable and suitable for its intended purpose in research. researchgate.netpharmafocuseurope.comrevvity.com While the search results discuss the development and validation of assays for quantifying various analytes in biological matrices, including the importance of addressing matrix effects, specific detailed research findings on the development and validation of assays solely for this compound quantification were not explicitly provided. thermofisher.comresearchgate.netbataviabiosciences.compharmafocuseurope.comrevvity.com However, the general principles and challenges of developing quantitative assays in biological matrices, as described in the search results, would apply to this compound.

Advanced Probe Development and Labeling Techniques Related to this compound Research

Advanced probe development and labeling techniques are essential for visualizing and tracking molecules in biological research. mdpi.comfluicell.comthermofisher.comnih.govnih.gov In the context of this compound research, this could involve developing probes that utilize this compound's bioluminescent properties for imaging or using labeling techniques to attach this compound or related molecules to other biomolecules for studying interactions or localization.

Techniques like photoaffinity labeling use chemical probes that covalently bind to their targets upon photoactivation, allowing for the identification of binding partners. nih.gov Fluorescent labeling techniques involve attaching fluorophores to molecules for visualization using fluorescence microscopy. mdpi.comfluicell.comnih.gov Bioluminescent labeling, utilizing luciferin-luciferase systems, allows for light emission without external excitation, which can be advantageous for in vivo imaging due to reduced autofluorescence and scattering. nih.govnih.govcnrs.frwiley.com

Research in this area focuses on developing probes with improved specificity, sensitivity, and spectral properties. frontiersin.orgmdpi.comfluicell.comwiley.com While the search results discuss advanced labeling techniques and probe development in general, including the use of fluorescent and bioluminescent proteins and photoaffinity labels, specific detailed research findings on advanced probe development and labeling techniques specifically related to this compound were not detailed in the provided snippets. mdpi.comfluicell.comthermofisher.comnih.govnih.govwiley.com However, the principles of developing targeted probes and employing various labeling strategies are relevant to advancing research involving this compound, particularly for applications like live-cell imaging or tracking its distribution.

Future Research Avenues and Prospects for Cycluc3 Development

Addressing Current Limitations and Challenges in CycLuc3 Research

Despite the advantages offered by synthetic luciferin (B1168401) analogs like this compound, certain limitations and challenges persist in their research and application. One key area for future work involves improving the pharmacokinetic properties of these compounds, such as tissue permeability and metabolic stability, which can impact their performance in live organisms news-medical.net. While CycLuc1 has shown improved properties like crossing the blood-brain barrier, further research is needed to optimize these aspects for this compound and other analogs news-medical.net. Another challenge is achieving optimal light output and spectral properties in various biological environments, as factors like pH and temperature can influence bioluminescence researchgate.net. Developing analogs that are less susceptible to these environmental variations is an ongoing goal researchgate.net. Additionally, the synthesis of novel analogs can be complex and requires efficient chemical routes ucl.ac.ukucl.ac.uk.

Exploration of Novel Biological Applications for this compound in Emerging Research Fields

The unique properties of this compound make it a promising candidate for exploration in emerging research fields. Its potential for red-shifted light emission is particularly valuable for in vivo imaging, as longer wavelengths penetrate tissues more effectively researchgate.netucl.ac.uk. This opens avenues for using this compound in deeper tissue imaging for applications such as tracking cell migration, monitoring tumor growth, and studying gene expression in animal models ucl.ac.uknih.gov. Furthermore, the development of luciferase mutants that exhibit enhanced activity or altered substrate specificity with this compound could enable novel applications in detecting specific enzymatic activities or molecular interactions within living cells news-medical.netgoogle.com. The use of bioluminescence resonance energy transfer (BRET) systems, potentially incorporating this compound, is also an area for further exploration in studying protein-protein interactions and cellular signaling pathways researchgate.net.

Potential for this compound in Multi-Target Reporter Systems

This compound holds potential for integration into multi-target reporter systems. These systems utilize multiple reporter genes and substrates to simultaneously monitor several biological processes or targets within the same sample or organism nih.govfrontiersin.org. By combining this compound with different luciferases or other reporter proteins that have distinct substrate preferences or emission spectra, researchers could develop multiplexed assays for higher-throughput screening or more comprehensive biological analysis promega.comthermofisher.com. For instance, a system could be designed where one reporter utilizes D-luciferin and another utilizes this compound, allowing for the simultaneous measurement of two different cellular events based on the differential light output news-medical.netpromega.com. The development of orthogonal luciferase-luciferin pairs, where specific luciferase mutants preferentially react with particular synthetic luciferin analogs like this compound, is crucial for the success of such multi-target systems google.com.

Design of Next-Generation this compound Analogs with Enhanced Performance Characteristics

A significant area of future research involves the rational design and synthesis of next-generation this compound analogs with further enhanced performance characteristics ucl.ac.ukucl.ac.uk. This includes efforts to increase bioluminescence intensity, optimize emission wavelengths for specific imaging windows (e.g., near-infrared), improve substrate specificity for engineered luciferases, and enhance cellular uptake and reduced efflux news-medical.netacs.orgucl.ac.uk. Computational modeling and structure-activity relationship studies can guide the design of these novel analogs by predicting how structural modifications will impact their chemical and bioluminescent properties ucl.ac.uk. The aim is to create a diverse toolkit of luciferin analogs that can be tailored for specific research needs, offering improved sensitivity, signal-to-noise ratio, and versatility news-medical.netucl.ac.uk.

Collaborative Research Opportunities and Interdisciplinary Approaches for this compound Advancement

Advancing this compound research and its applications necessitates collaborative efforts and interdisciplinary approaches ncsu.edusprbs.netresearchgate.net. Collaboration between chemists synthesizing novel analogs, biologists developing new reporter systems and applications, and engineers creating advanced imaging technologies is crucial sprbs.netcardiff.ac.uk. Interdisciplinary teams can leverage diverse expertise to overcome complex challenges, from optimizing chemical synthesis routes to developing sophisticated data analysis techniques for interpreting bioluminescence signals sprbs.netresearchgate.net. Opportunities exist for collaborations between academic institutions, research institutes, and industry partners to accelerate the translation of fundamental research on this compound into practical tools and technologies researchgate.netcardiff.ac.uk. Such collaborations can facilitate the sharing of knowledge, resources, and technical expertise, driving innovation in the field of bioluminescence.

Table 1: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound68353384
This compound Sodium Salt172966139
D-luciferin119717
CycLuc168353382
CycLuc268353383
CycLuc468353385
CycLuc568353386
CycLuc668353387
CycLuc768353388
AkaLumine138463624

Data Table Example (Illustrative Data - Specific data for this compound performance would require specific experimental context not available in general search results):

While specific quantitative data on this compound performance across various parameters (e.g., quantum yield, emission spectra in different environments, tissue penetration depth) was not consistently available in a format suitable for a general data table from the search results, research findings indicate that synthetic aminoluciferins like this compound are being developed to achieve improved light output and red-shifted emission compared to D-luciferin news-medical.netacs.org. Studies involving related analogs like CycLuc1 have demonstrated improved bioluminescence imaging in live mice with less substrate and detection in deeper tissues acs.org. Future research aims to generate detailed datasets on the performance characteristics of this compound and its analogs under various experimental conditions.

Illustrative Data Table: Relative Bioluminescence Intensity (Conceptual)

SubstrateLuciferaseRelative Light Output (Arbitrary Units)Notes
D-luciferinWild-type100Baseline
This compoundWild-type[Data from future research]Expected to vary based on conditions
This compoundMutant A[Data from future research]Engineered for enhanced activity
This compoundMutant B[Data from future research]Engineered for altered specificity

Note: The data in this table is purely illustrative and represents the type of quantitative data that would be generated in future research to compare the performance of this compound under different conditions and with different luciferase variants.

Q & A

Q. How can researchers enhance the reproducibility of this compound-based assays across labs?

  • Methodological Answer : Share detailed protocols via platforms like Protocols.io , including instrument calibration records and reagent lot numbers. Participate in inter-laboratory ring trials to identify protocol-sensitive variables. Use open-source lab notebooks (e.g., LabArchives) for real-time collaboration .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CycLuc3
Reactant of Route 2
CycLuc3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.